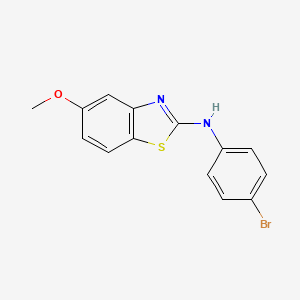

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Beschreibung

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a 5-methoxy substitution on the benzothiazole core and an N-linked 4-bromophenyl group. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad-spectrum biological activities, including anticancer, antimicrobial, and neuroprotective effects . The 4-bromophenyl and 5-methoxy substituents in this compound likely modulate its electronic properties, solubility, and target interactions, making it a candidate for pharmacological optimization.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIQWEBLVQWUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 4-bromoaniline with 5-methoxy-2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable condensing agent such as phosphorus oxychloride or polyphosphoric acid under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent for treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and heterocyclic modifications. Key comparisons include:

Key Observations :

- Halogen Effects : Bromine in the 4-position is common across analogs (e.g., ). A study on N-aryl maleimides () found minimal differences in inhibitory potency between bromine and other halogens (e.g., IC₅₀: Br = 4.37 μM vs. I = 4.34 μM for MGL inhibition), suggesting bromine’s role may be context-dependent .

- Heterocycle Modifications : Replacing benzothiazole with benzoxazole () or thiadiazole () alters electronic properties and binding modes. Benzothiazoles generally exhibit higher bioavailability due to moderate lipophilicity.

Key Observations :

Key Observations :

- Methoxy groups (e.g., in the target compound) are associated with improved solubility and moderate activity, whereas amino or chloro substituents () enhance target binding but may reduce bioavailability.

- Hybrid structures (e.g., benzoxazole-oxadiazole in ) often show broader activity profiles due to multi-target effects.

Biologische Aktivität

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its pharmacological potential. The presence of the bromophenyl and methoxy substituents enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzothiazole derivatives. For instance, compounds related to this compound exhibited promising activity against various bacterial strains. A notable study reported that derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 μg/mL .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been documented extensively. In vitro assays indicated that this compound could inhibit the proliferation of multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be in the low micromolar range, suggesting potent anticancer activity .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HL-60 | 10.0 |

Antiviral Activity

Research has also indicated antiviral properties against several viruses. A study highlighted that compounds with a similar structure reduced viral plaque formation by over 60% in assays against herpes simplex virus type 1 (HSV-1) . This suggests that this compound may possess potential as an antiviral agent.

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives inhibit key enzymes involved in cellular processes, such as DNA gyrase and topoisomerases, which are crucial for DNA replication in bacteria and cancer cells .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 12 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's ability to induce apoptosis .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against E. coli. The study utilized a disc diffusion method and reported significant zones of inhibition at concentrations as low as 0.5 μg/mL, demonstrating its potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between 4-bromo-substituted aryl amines and functionalized benzothiazole precursors. For example, microwave-assisted synthesis (e.g., ) reduces reaction time and improves selectivity. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their high dielectric constants.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization.

- Temperature control : Reflux conditions (80–120°C) balance kinetic efficiency and thermal decomposition risks .

Q. How can the structure and purity of This compound be confirmed post-synthesis?

- Methodological Answer : A multi-technique approach is recommended:

- Spectroscopy : FTIR (amide/amine NH stretches at 3278–3190 cm⁻¹, C=N stretches at 1612 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.5–8.2 ppm, methoxy singlet at δ ~3.8 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z consistent with C₁₄H₁₂BrN₂OS).

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What are the key physicochemical properties influencing the compound’s solubility and stability?

- Methodological Answer :

- LogP determination : Experimental measurement via shake-flask method or computational tools (e.g., ChemAxon) to assess hydrophobicity (~LogP ~3.5, typical for brominated aryl-thiazoles).

- Stability studies : Accelerated degradation tests under acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, monitored by HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) reveals:

- Bond lengths/angles : Confirmation of planarity in the benzothiazole ring and torsion angles between substituents.

- Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯N, N–H⋯O) and π-π stacking distances (3.5–4.0 Å) that stabilize crystal packing .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity?

- Methodological Answer :

- In vitro assays : Test derivatives with substitutions (e.g., halogen, methoxy) for enzyme inhibition (e.g., 5-lipoxygenase) or antitumor activity (e.g., MTT assays on cancer cell lines).

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., GPCRs or kinases) .

Q. How can conflicting spectroscopic or bioactivity data be resolved during characterization?

- Methodological Answer :

- Data triangulation : Cross-validate NMR/IR with crystallography (if available) to resolve tautomerism or polymorphism.

- Dose-response curves : Replicate bioassays with controlled variables (e.g., cell passage number, solvent concentration) to confirm IC₅₀ reproducibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.